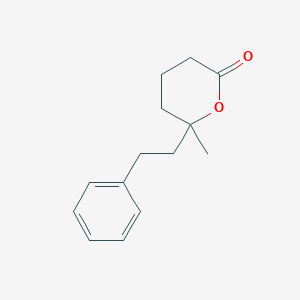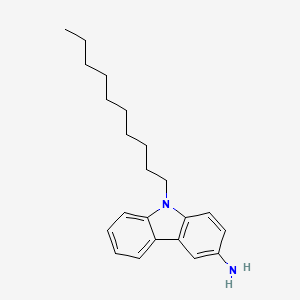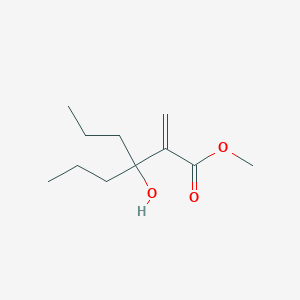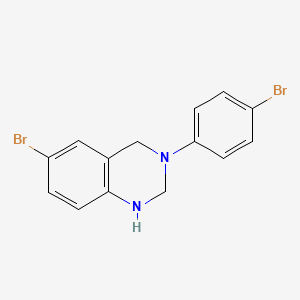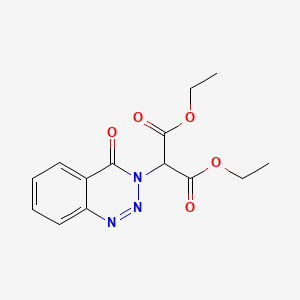
1,2-Didodecylhexahydropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,2-Didodecylhexahydropyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dodecylamine with a suitable dicarbonyl compound, followed by cyclization to form the hexahydropyridazine ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.
Analyse Chemischer Reaktionen
1,2-Didodecylhexahydropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Didodecylhexahydropyridazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule with antimicrobial and antifungal properties. Its long alkyl chains may enhance its ability to interact with biological membranes.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its pharmacological effects.
Industry: The compound’s surfactant properties make it useful in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism by which 1,2-Didodecylhexahydropyridazine exerts its effects is not fully understood. it is believed to interact with cellular membranes due to its amphiphilic nature, which allows it to integrate into lipid bilayers. This interaction may disrupt membrane integrity and function, leading to various biological effects. The compound may also target specific proteins or enzymes, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,2-Didodecylhexahydropyridazine can be compared to other pyridazine derivatives, such as:
1,2-Dimethylpyridazine: This compound has shorter alkyl chains and different chemical properties, making it less effective as a surfactant.
1,2-Diphenylpyridazine:
1,2-Dioctylpyridazine: With medium-length alkyl chains, this compound has intermediate properties between this compound and 1,2-Dimethylpyridazine.
The uniqueness of this compound lies in its long alkyl chains, which impart specific physical and chemical properties that are advantageous for certain applications.
Eigenschaften
| 116624-55-6 | |
Molekularformel |
C28H58N2 |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
1,2-didodecyldiazinane |
InChI |
InChI=1S/C28H58N2/c1-3-5-7-9-11-13-15-17-19-21-25-29-27-23-24-28-30(29)26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI-Schlüssel |
PNIYPBMYDXCERT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CCCCN1CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
